molecular formula C4H7NO2S B1669814 Dapansutrile CAS No. 54863-37-5

Dapansutrile

Cat. No. B1669814
CAS RN: 54863-37-5
M. Wt: 133.17 g/mol
InChI Key: LQFRYKBDZNPJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapansutrile, also known as 3-(Methanesulfonyl)propanenitrile, is a novel β-sulfonyl nitrile compound. It is an orally active small molecule that selectively inhibits the NLRP3 inflammasome, a protein complex involved in the inflammatory response. This compound has shown promise in treating various inflammatory conditions, including gouty arthritis and potentially other diseases driven by inflammation .

Scientific Research Applications

Dapansutrile has a wide range of scientific research applications:

Mechanism of Action

Dapansutrile exerts its effects by selectively inhibiting the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that, when activated, leads to the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory response. This inhibition reduces inflammation and alleviates symptoms associated with inflammatory diseases .

Future Directions

Dapansutrile is currently being investigated for its potential in treating various conditions. For instance, a phase 2 clinical trial is underway to determine whether this compound can slow the progression of Parkinson’s disease . The results of this trial will be used to help determine whether this compound should be evaluated in a larger, phase 3 clinical trial as a potential treatment for Parkinson’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapansutrile involves the reaction of methanesulfonyl chloride with propanenitrile under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dapansutrile primarily undergoes substitution reactions due to the presence of the sulfonyl and nitrile groups. These functional groups make the compound reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted nitriles and sulfonyl derivatives, which can be further modified for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oral bioavailability and selective inhibition of the NLRP3 inflammasomeIts ability to reduce inflammation without significant side effects makes it a promising candidate for further research and development .

properties

IUPAC Name

3-methylsulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFRYKBDZNPJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336541
Record name Dapansutrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19.
Record name Dapansutrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

54863-37-5
Record name Dapansutrile [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapansutrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapansutrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfonyl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPANSUTRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapansutrile
Reactant of Route 2
Reactant of Route 2
Dapansutrile
Reactant of Route 3
Dapansutrile
Reactant of Route 4
Reactant of Route 4
Dapansutrile
Reactant of Route 5
Reactant of Route 5
Dapansutrile
Reactant of Route 6
Reactant of Route 6
Dapansutrile

Q & A

Q1: What is the primary mechanism of action of dapansutrile?

A1: this compound is a selective inhibitor of the nucleotide-binding domain, leucine-rich containing family, pyrin domain-containing-3 (NLRP3) inflammasome. [, , , ] This inflammasome plays a critical role in the inflammatory response by activating caspase-1, which processes the precursors of interleukin-1β (IL-1β) and IL-18 into their active forms. [, ] By inhibiting NLRP3, this compound prevents the maturation and release of these pro-inflammatory cytokines. [, , ]

Q2: What are the downstream effects of NLRP3 inhibition by this compound?

A2: By inhibiting NLRP3, this compound exerts a wide range of anti-inflammatory effects. In the context of acute gout, it reduces joint pain, tenderness, swelling, and improves mobility. [, ] In mouse models of myocardial infarction, this compound limits infarct size, preserves cardiac systolic function, and prevents diastolic dysfunction. [, ] In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, this compound reduces functional deficits, demyelination, and the infiltration of immune cells into the spinal cord. [] In a mouse model of Alzheimer's disease, this compound rescued cognitive impairment and reduced microglial activation and amyloid plaques in the brain. []

Q3: Has this compound demonstrated efficacy in preclinical models of other diseases?

A3: Yes, research shows this compound attenuates cyclophosphamide-induced interstitial cystitis in mice, improving bladder pathology and reducing inflammation. [] It also demonstrates efficacy in a rat model of heart failure with preserved ejection fraction (HFpEF), ameliorating atrial inflammation and vulnerability to atrial fibrillation. [] In melanoma mouse models, this compound reduces tumor growth and melanoma-associated myeloid-derived suppressor cell expansion by limiting IL-1β–mediated inflammation and immunosuppression. []

Q4: What is the significance of this compound being an orally administered drug?

A4: this compound's oral bioavailability represents a significant advantage over existing therapies for conditions like acute gout. Currently, treatments like IL-1β monoclonal antibodies require injection and carry risks of immune suppression and infection. [] this compound offers a potentially safer and more convenient alternative for managing these conditions. []

Q5: What is the current status of this compound's clinical development?

A5: this compound has successfully completed Phase 1 dose escalation clinical trials, demonstrating safety at doses up to 1000 mg/day for 8 days. [] A Phase 2a proof-of-concept study in acute gout (PODAGRA I) indicated safety, tolerability, and significant clinical and inflammatory cytokine responses across various doses. [] Currently, a multicenter, randomized, double-blind Phase 2/3 trial (PODAGRA II) is underway to further evaluate this compound's efficacy and safety in acute gout patients. []

Q6: Beyond directly inhibiting NLRP3, does this compound interact with other molecular targets?

A6: While this compound primarily targets the NLRP3 inflammasome, research suggests it may also influence other molecular pathways. For instance, in chondrocytes, this compound was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, potentially contributing to its chondroprotective effects in osteoarthritis. [] Additionally, in a study investigating the mechanism of action of this compound in gouty arthritis using molecular docking and dynamics simulations, it was suggested that this compound might interact with protein targets such as IL-1β, IL-6, IL-17A, IL-18, MMP3, CXCL8, and TNF, highlighting its potential to exert therapeutic effects through multiple pathways. []

Q7: Are there any identified challenges or limitations associated with this compound?

A7: While promising, research on this compound is ongoing and some challenges remain. One study employing complementary target engagement and functional assays did not detect inhibition of NLRP3 by this compound. [] This discrepancy underscores the complexity of studying inflammasome modulation and the need for further investigation into this compound's precise interactions within this pathway.

Q8: What are the potential future directions for this compound research?

A8: Further research is necessary to optimize dosing regimens and thoroughly assess the long-term safety and efficacy of this compound in various inflammatory conditions. Investigating its potential in combination therapies, especially with immune checkpoint inhibitors like anti-PD-1 in cancer treatment, is another promising avenue. [] Further exploration of this compound's interactions with other molecular targets beyond NLRP3 may reveal additional therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.